3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpiperazine group and a nitrile group
Mechanism of Action
Target of Action
Related compounds have shown anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may interact with targets involved in inflammation.
Biochemical Pathways
Related compounds have been shown to affect inflammatory pathways , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.
Result of Action
Related compounds have been shown to have anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative and the biomolecules it interacts with .
Cellular Effects
Other piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The 2-bromo analogue can be prepared through the bromination of a precursor compound, such as 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile, using bromine in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Oxidation and Reduction:
Substitution: The nitrile group can be involved in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, acetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used in studies exploring its interactions with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound shares a similar core structure but has additional phenyl and thiophenyl groups.
3-ME-1-(4-Methyl-piperazin-1-yl)-benzo(4,5)imidazo(1,2-a)pyridine-4-carbonitrile: This compound features a benzoimidazo-pyridine core with a similar piperazine substitution.
Uniqueness
3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperazine group and a nitrile group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-3-2-4-13-10(11)9-12/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHAIXRTUQSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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